molecular formula C12H11ClO2 B8276176 (4-(5-Chloro-furan-2-ylmethyl)-phenyl)-methanol

(4-(5-Chloro-furan-2-ylmethyl)-phenyl)-methanol

Cat. No.: B8276176
M. Wt: 222.67 g/mol
InChI Key: AWWFFKYIRKYFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(5-Chloro-furan-2-ylmethyl)-phenyl)-methanol is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

[4-[(5-chlorofuran-2-yl)methyl]phenyl]methanol

InChI

InChI=1S/C12H11ClO2/c13-12-6-5-11(15-12)7-9-1-3-10(8-14)4-2-9/h1-6,14H,7-8H2

InChI Key

AWWFFKYIRKYFAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-(5-chloro-furan-2-ylmethyl)-benzylamine (2.6 g) described in Manufacturing Example 62-1-2, acetic acid (25 mL) and water (25 mL) was added sodium nitrite (9.8 g, 140 mmol) at 0° C., which was stirred for 40 minutes at room temperature. Water and ethyl acetate were added to extract the reaction mixture. The organic layer was washed successively with water, saturated sodium hydrogencarbonate and saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. Methanol (25 mL) was added to the residue at 0° C., followed by addition of potassium carbonate (3.3 g, 24 mmol) at the same temperature. This was stirred for 1 hour at the same temperature. Water and ethyl acetate were added to extract the reaction mixture. The organic layer was washed successively with water, saturated sodium hydrogencarbonate and saturated aqueous sodium chloride, and the organic layer was concentrated under a reduced pressure. The residue was purified by neutral silica gel column chromatography (ethyl acetate:heptane=1:2) to obtain the title compound (1.2 mg, 44%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
Reaction Step Two
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9.8 g
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reactant
Reaction Step Three
Quantity
3.3 g
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reactant
Reaction Step Four
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Reaction Step Five
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Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
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0 (± 1) mol
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Reaction Step Six
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Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
44%

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